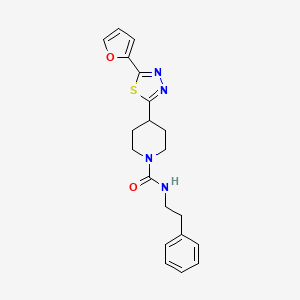
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiadiazole ring, a phenethyl group, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions . For example, furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide . Thiadiazole derivatives can be synthesized through the reaction of an amide with phosphorus pentasulfide, followed by oxidation .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the furan ring is known to undergo electrophilic substitution reactions . The thiadiazole ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure . For example, its solubility could be influenced by the polar functional groups, and its melting and boiling points would depend on the strength of intermolecular forces.Applications De Recherche Scientifique
Synthesis and Electrophilic Substitution Reactions
The synthesis of furan and thiadiazole derivatives involves electrophilic substitution reactions that enhance their chemical versatility. Aleksandrov and Elchaninov (2017) demonstrated the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, which underwent further reactions such as nitration, bromination, and acylation, showing the compound's potential for chemical modification and application in various fields (Aleksandrov & Elchaninov, 2017).
Antiprotozoal Activity
Novel dicationic imidazo[1,2-a]pyridines, including furan derivatives, have shown significant antiprotozoal activity. Ismail et al. (2004) synthesized compounds exhibiting potent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting the therapeutic potential of furan derivatives in treating protozoal infections (Ismail et al., 2004).
Fluorescent Probes
Furan decorated nucleoside analogues have been developed as fluorescent probes for DNA. Greco and Tor (2007) identified furan-containing derivatives as promising candidates due to their emission quantum efficiency and sensitivity to the microenvironment, indicating their application in bioimaging and molecular diagnostics (Greco & Tor, 2007).
Antimicrobial and Anticancer Activities
Furan-carboxamide derivatives, as investigated by Yongshi et al. (2017), have been identified as novel inhibitors of lethal H5N1 influenza A viruses. Their synthesis and structural-activity relationship studies revealed significant anti-influenza activity, suggesting their potential in antiviral research (Yongshi et al., 2017).
DNA Binding and Molecular Recognition
The study by Muzikar et al. (2011) explored the incorporation of a furan amino acid into DNA-binding polyamides, revealing that furan derivatives paired with specific molecular rings can stabilize duplex DNA and discriminate noncognate sequences. This indicates the utility of furan derivatives in the development of novel DNA-binding agents for therapeutic and research applications (Muzikar et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-20(21-11-8-15-5-2-1-3-6-15)24-12-9-16(10-13-24)18-22-23-19(27-18)17-7-4-14-26-17/h1-7,14,16H,8-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPFVDRPHFGEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)
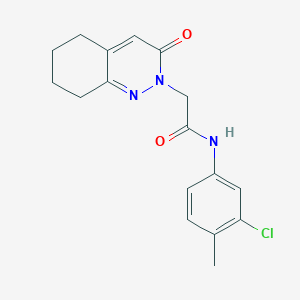
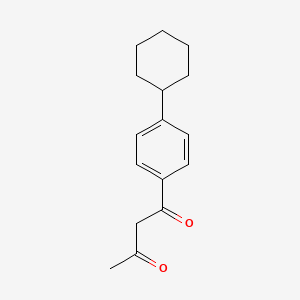
![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)
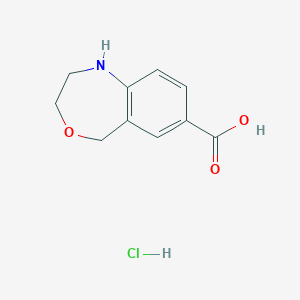

![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)
![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)
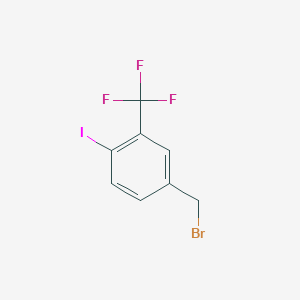
![3-cyclohexyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)
![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)
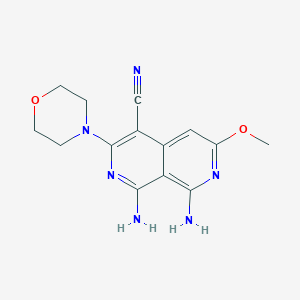
![ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887429.png)